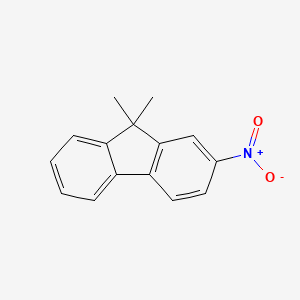

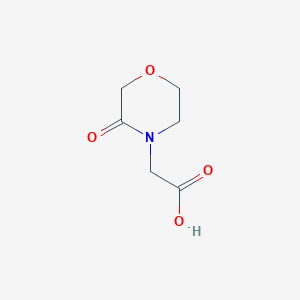

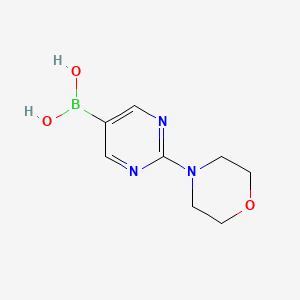

![molecular formula C7H3ClF3N3 B1487564 8-Chloro-2-(trifluorométhyl)imidazo[1,2-a]pyrazine CAS No. 611240-68-7](/img/structure/B1487564.png)

8-Chloro-2-(trifluorométhyl)imidazo[1,2-a]pyrazine

Vue d'ensemble

Description

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H3ClF3N3 and its molecular weight is 221.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie Activation du récepteur GLP-1

Le composé a été identifié comme un activateur potentiel du récepteur du peptide 1 de type glucagon (GLP-1R), montrant des effets d'augmentation de la sécrétion de GLP-1 et d'amélioration de la réponse au glucose à la fois dans les analyses in vitro et pharmacologiques .

Synthèse organique et développement de médicaments

L'imidazo[1,2-a]pyrazine sert d'échafaudage polyvalent en synthèse organique et a montré une activité biologique multiple, indiquant son utilité dans le développement de médicaments .

Optimisation de la synthèse

La recherche comprend l'optimisation des méthodes de synthèse, telles que la synthèse sans solvant de composés apparentés dans des conditions spécifiques pour des rendements améliorés .

Activité analgésique et antiplaquettaire

Une série de composés apparentés ont été synthétisés et testés pour leurs activités analgésique et antiplaquettaire, indiquant des applications potentielles dans la gestion de la douleur et la santé cardiovasculaire .

Activité antibactérienne

Des dérivés du composé ont été conçus et synthétisés, montrant une activité antibactérienne, ce qui est crucial pour le développement de nouveaux antibiotiques .

Recherche & développement

Le composé est utilisé à des fins de recherche et de développement, en particulier dans la synthèse d'autres entités chimiques .

Propriétés pesticides

Il a été évalué pour ses propriétés pesticides, y compris le devenir environnemental, l'écotoxicité et les problèmes de santé humaine .

Synthèse chimique

Le composé est disponible pour la synthèse personnalisée en vrac, indiquant son importance dans divers procédés de fabrication chimique .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Compounds with the imidazo[1,2-a]pyridine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Analyse Biochimique

Cellular Effects

The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby affecting cell growth and division . Furthermore, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding interaction may involve hydrogen bonding, hydrophobic interactions, or van der Waals forces . Additionally, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can vary over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . This compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJHKSUQZLPAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676952 | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611240-68-7 | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611240-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

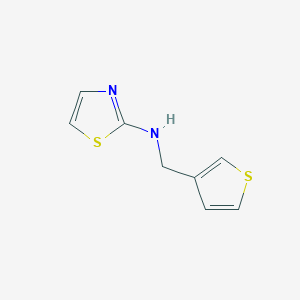

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)

![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)

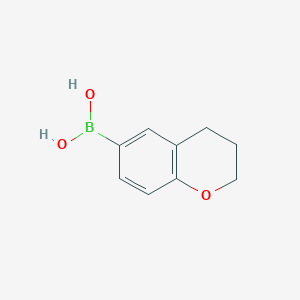

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)